Antide - 112568-12-4

Antide

Catalog Number: EVT-355413
CAS Number: 112568-12-4
Molecular Formula: C84H112ClN17O16
Molecular Weight: 1651.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Antide, also known as Iturelix, is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist. [, ] GnRH is a hypothalamic hormone crucial for regulating the reproductive system by stimulating the release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), from the pituitary gland. [, , ] By blocking the GnRH receptor, Antide effectively inhibits the release of LH and FSH, thereby suppressing the activity of the reproductive system. [, , , ] This makes Antide a valuable tool for scientific research in reproductive physiology and endocrinology, enabling the study of the role of GnRH and gonadotropins in various physiological processes. [, , , ]

Future Directions
  • Development of Novel GnRH Antagonists: Future research can focus on designing and synthesizing new GnRH antagonists with improved pharmacological properties, such as higher potency, longer duration of action, and enhanced bioavailability. []
  • Targeted Drug Delivery: Exploring targeted drug delivery systems to specifically deliver Antide to the desired tissues or cells could minimize side effects and improve treatment efficacy. []

Leuprolide Acetate (LA)

Compound Description: Leuprolide acetate (LA) is a potent gonadotropin-releasing hormone (GnRH) agonist. [] It is clinically used to treat various conditions, including endometriosis, uterine fibroids, and prostate cancer, by suppressing the release of gonadotropins (LH and FSH) from the pituitary gland. []

[D-Tyr0]Antide

Compound Description: [D-Tyr0]Antide is a radioiodinated analog of Antide, which means it contains a radioactive iodine atom (125I) incorporated into its structure. [] This modification allows researchers to track and quantify the binding of the compound to the GnRH receptor using techniques like radioreceptor assays.

Relevance to Antide: [D-Tyr0]Antide serves as a valuable research tool for studying the binding kinetics and characteristics of Antide itself. [] Because the radioiodinated analog retains a high affinity for the GnRH receptor, it can be used to investigate how Antide interacts with its target at a molecular level.

[Ac(3)Pro1,pFD-Phe2,D-Trp3,6]GnRH

Compound Description: [Ac(3)Pro1,pFD-Phe2,D-Trp3,6]GnRH is a first-generation GnRH antagonist. [] This compound is structurally similar to GnRH but contains modifications that confer antagonist properties, preventing the natural hormone from activating the GnRH receptor.

Relevance to Antide: This first-generation GnRH antagonist, along with Antide, belongs to the class of GnRH antagonists. [] Comparing their binding characteristics and effects on gonadotropin release helps researchers understand the structure-activity relationships of different GnRH antagonists and develop more potent and selective compounds.

[D-Trp6,(N-Et)Pro9,Des,Gly10]GnRH

Compound Description: [D-Trp6,(N-Et)Pro9,Des,Gly10]GnRH is a radioiodinated GnRH agonist. [] Similar to [D-Tyr0]Antide, the radioactive iodine atom in this analog enables researchers to study its interaction with the GnRH receptor.

Relevance to Antide: Comparing the binding kinetics of this radioiodinated GnRH agonist to that of [D-Tyr0]Antide allows for a direct comparison of the binding characteristics of an agonist versus an antagonist at the GnRH receptor. [] This information is crucial for understanding the molecular mechanisms underlying the different pharmacological effects of GnRH agonists and antagonists.

125I-Tyro Antide

Compound Description: 125I-Tyro Antide is another radiolabeled version of Antide, where the radioactive iodine atom is introduced through a tyrosine residue. [] This modification is commonly used to study the pharmacokinetics and distribution of peptides and proteins in vivo.

Relevance to Antide: By tracking the levels of 125I-Tyro Antide in the circulation of animals, researchers can gain insights into the absorption, distribution, metabolism, and excretion of Antide. [] This information is crucial for understanding the prolonged duration of action observed with Antide compared to other GnRH antagonists.

Lys6-Antide and Lys8-Antide

Compound Description: These are derivatives of Antide where a lysine residue has been added to either the 6th or 8th position of the peptide chain. [] These modifications were explored to create conjugates with vitamin B12 for potential oral administration. []

Relevance to Antide: The lysine modifications were strategically introduced to provide sites for conjugation without significantly impacting the in vitro activity of Antide. [] While the in vivo activity was initially lost due to the conjugation strategy, further modifications using thiol-cleavable spacers allowed the development of conjugates with similar in vivo activity to Antide. [] These findings demonstrate the potential for modifying Antide to enhance its pharmaceutical properties, such as solubility and potentially enabling oral delivery.

Source and Classification

Antide is primarily derived from the indole scaffold, a common structure in many biologically active compounds. The classification of Antide falls under the category of antidepressants, specifically targeting neurotransmitter systems involved in mood regulation. It has been studied alongside other derivatives and analogs in the quest for effective treatments for depression and related disorders.

Synthesis Analysis

The synthesis of Antide involves several key steps, often employing metal-catalyzed reactions that enhance efficiency and yield. Notably, various transition metals such as ruthenium and nickel are utilized as catalysts in these processes.

Synthesis Methods

  1. Metal-Catalyzed Reactions: Recent studies highlight the use of metal catalysts to facilitate the formation of complex antidepressant structures. For instance, ruthenium-based catalysts have been employed to promote asymmetric reductive coupling reactions involving aromatic aldehydes and nitrones, yielding enantiopure products with high selectivity .
  2. Reagents and Conditions: The synthesis typically involves:
    • Chiral Lewis Acids: These are crucial for assembling precursors with desired stereochemistry.
    • Solvents: Common solvents include acetonitrile and ethanol, which are used under controlled temperature conditions to optimize yield.
    • Temperature Control: Reactions often require specific temperature settings (e.g., refluxing at 100 °C) to ensure complete conversion and minimize by-products .
  3. Yield and Characterization: The final products are characterized using various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm their structures and purity .
Molecular Structure Analysis

The molecular structure of Antide is characterized by a complex arrangement of atoms that includes an indole core fused with additional functional groups that enhance its pharmacological activity.

Structural Features

  • Core Structure: The indole framework provides a planar structure conducive to interactions with biological targets.
  • Functional Groups: Substituents such as halogens or alkyl chains can be added to modulate the compound's activity and solubility.
  • Stereochemistry: The configuration around chiral centers is critical for biological activity, necessitating careful control during synthesis to produce the desired enantiomers .

Data Analysis

  • Molecular Weight: Antide has a specific molecular weight that can be determined through mass spectrometry.
  • Spectroscopic Data: Characterization techniques provide detailed insights into bond formations and functional group placements within the molecule.
Chemical Reactions Analysis

Antide undergoes several chemical reactions that are pivotal for its synthesis and potential activation within biological systems.

Key Reactions

  1. Reductive Coupling: This reaction involves the coupling of aldehydes with nitrones under catalytic conditions, forming key intermediates necessary for further transformations .
  2. Hydrogenolysis: Subsequent steps may involve hydrogenolysis to remove protective groups or modify functional groups, enhancing the compound's bioavailability .
  3. Formation of Derivatives: Various derivatives can be synthesized from Antide through substitution reactions, allowing for a library of compounds with varying potencies against depression .
Mechanism of Action

The mechanism by which Antide exerts its antidepressant effects primarily involves modulation of neurotransmitter systems.

Neurotransmitter Interaction

  • Serotonin Reuptake Inhibition: Antide likely acts by inhibiting the reuptake of serotonin, leading to increased levels of this neurotransmitter in synaptic clefts.
  • Dopaminergic Pathways: It may also influence dopaminergic pathways, contributing to mood elevation and reduced symptoms of depression.

Data on Efficacy

Studies utilizing animal models (e.g., forced swim tests) have demonstrated significant antidepressant activity, with results indicating comparable efficacy to established antidepressants like fluoxetine .

Physical and Chemical Properties Analysis

Antide exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Applications

Antide holds promise in various scientific applications beyond its primary use as an antidepressant.

Potential Applications

  1. Pharmaceutical Development: As a lead compound, Antide can serve as a template for developing new antidepressants with improved efficacy and reduced side effects.
  2. Research Tool: It may be used in studies investigating the biochemical pathways involved in mood regulation and depression.
  3. Combination Therapies: Exploring combinations with other pharmacological agents could enhance therapeutic outcomes in treatment-resistant depression cases.
Theoretical Frameworks in Antidepressant Research

Neurobiological Mechanisms of Antidepressant Action

The neurobiological mechanisms underpinning antidepressant efficacy involve complex interactions across multiple neurotransmitter systems and neural plasticity pathways. These mechanisms extend beyond initial monoaminergic theories to encompass glutamatergic, GABAergic, and neurotrophic processes that collectively modulate synaptic remodeling and emotional processing.

Monoaminergic Pathways and Receptor Modulation

Traditional antidepressants primarily target monoaminergic systems—serotonin (5-hydroxytryptamine, 5-HT), norepinephrine, and dopamine—through reuptake inhibition, receptor modulation, or enzymatic degradation blockade. Selective serotonin reuptake inhibitors (SSRIs) increase synaptic serotonin concentrations by inhibiting the serotonin transporter (SERT). However, clinical improvement requires 4–6 weeks, suggesting secondary adaptations are necessary. This delay is attributed to desensitization of autoreceptors:

  • 5-HT₁A autoreceptors on raphe nuclei neurons inhibit serotonin release. Chronic SSRI administration desensitizes these receptors, enabling sustained serotonin transmission [1] [2].
  • Norepinephrine transporters (NET) are inhibited by drugs like reboxetine, while dual serotonin-norepinephrine reuptake inhibitors (SNRIs; e.g., venlafaxine) enhance both monoamines [1].

Receptor-specific effects also contribute:

  • Vortioxetine modulates multiple 5-HT receptors (5-HT₁A, 5-HT₁B, 5-HT₃, 5-HT₇), potentially improving cognitive symptoms in depression [1].
  • Mirtazapine blocks α₂-adrenergic autoreceptors, enhancing norepinephrine release and indirectly increasing serotonin and dopamine in cortical regions [1].

Table 1: Monoaminergic Targets of Antidepressants

Drug ClassPrimary TargetsNeurochemical Effect
SSRIs (e.g., fluoxetine)Serotonin transporter (SERT)↑ Synaptic serotonin
SNRIs (e.g., duloxetine)SERT, norepinephrine transporter (NET)↑ Serotonin and norepinephrine
NaSSAs (e.g., mirtazapine)α₂-adrenoceptors, 5-HT₂ receptors↑ Norepinephrine, serotonin, dopamine
NDRIs (e.g., bupropion)Dopamine transporter (DAT), NET↑ Dopamine and norepinephrine

Glutamatergic and GABAergic System Interactions

Recent research highlights the critical roles of glutamate and gamma-aminobutyric acid (GABA) in depression pathophysiology and treatment:

Glutamatergic Modulation:

  • Chronic stress increases extracellular glutamate, promoting excitotoxicity and dendritic atrophy in the prefrontal cortex and hippocampus [4] [9].
  • Antidepressants normalize glutamate release and receptor function:
  • N-methyl-D-aspartate (NMDA) receptor antagonism underlies rapid antidepressant effects of ketamine, which reverses stress-induced synaptic loss [4].
  • SSRIs and tricyclic antidepressants reduce glutamate release during acute stress and enhance α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function, promoting synaptic strengthening [4].

GABAergic System:

  • Reduced allopregnanolone (a GABA-A receptor positive allosteric modulator) correlates with postpartum depression and premenstrual dysphoric disorder [5].
  • GABA-A receptor selective positive allosteric modulator antidepressants (GASPAMAs) like brexanolone (allopregnanolone) and zuranolone enhance extrasynaptic GABA-A receptor δ-subunits, inhibiting glutamatergic hyperactivity [5]. These agents restore inhibitory/excitatory balance in cortical-limbic circuits via chloride influx and neuronal hyperpolarization [5].

Neuroplasticity and Synaptic Remodeling Mechanisms

Depression involves atrophy of prefrontal and hippocampal neurons, while the amygdala exhibits dendritic hypertrophy. Antidepressants reverse these changes through neurotrophic pathways:

Brain-Derived Neurotrophic Factor (BDNF):

  • Chronic stress reduces BDNF expression, impairing neuronal survival and synaptic plasticity. Antidepressants (SSRIs, SNRIs) increase BDNF and its receptor TrkB in the hippocampus and prefrontal cortex [1] [6] [9].
  • BDNF activates the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, stimulating synaptogenesis and dendritic spine maturation [1] [9].

Intracellular Signaling Cascades:

  • The cAMP response element-binding protein (CREB) pathway is upregulated by chronic antidepressants, enhancing transcription of plasticity-related genes (e.g., BDNF, synaptic proteins) [6] [9].
  • Mammalian target of rapamycin complex 1 (mTORC1) signaling, suppressed by stress-induced REDD1, is reactivated by ketamine, triggering rapid synaptogenesis [1].

Structural Plasticity:

  • Chronic fluoxetine reinstates ocular dominance plasticity and fear extinction by reverting fear circuits to a juvenile-like state [1].
  • Increased hippocampal neurogenesis and dendritic arborization occur after 2–4 weeks of SSRI treatment, paralleling clinical improvement timelines [6] [9].

Table 2: Stress-Induced Neural Changes and Antidepressant Effects

Neural ProcessStress EffectAntidepressant Reversal Mechanism
Hippocampal neurogenesis↓ Cell proliferation↑ BDNF, CREB activation
Prefrontal cortex dendrites↓ Dendritic length, spine density↑ mTORC1, synaptic protein synthesis
Amygdala dendrites↑ Dendritic branchingGABAergic modulation (GASPAMAs)
Glutamatergic transmission↑ Extracellular glutamate, excitotoxicity↓ Glutamate release, AMPA potentiation

Psychopharmacological Models of Treatment Efficacy

Psychopharmacological models bridge molecular actions with behavioral outcomes:

Cognitive Neuropsychological (CNP) Hypothesis:

  • Antidepressants remediate negative affective bias early in treatment (within 1 week). Functional MRI studies show normalized amygdala hyperactivity and prefrontal-amygdala connectivity during emotional processing tasks before mood improvement [7].
  • This early shift enables positive environmental experiences to consolidate into sustained mood improvements over 4–6 weeks, explaining the therapeutic lag [7].

Neuroadaptive vs. Acute Effects:

  • Acute monoamine increases alone are insufficient for clinical response. Tryptophan depletion reduces serotonin but fails to induce depression in most healthy volunteers, indicating that mood regulation requires network-level adaptations [10].
  • Chronic stress reduces prefrontal synapse number via BDNF Val66Met polymorphism; antidepressants reverse this by enhancing neurotrophic support independent of initial monoamine targets [1] [6].

Evolutionary Perspectives on Antidepressant Development

Antidepressant research has evolved through distinct theoretical phases:

Monoamine Era (1960s–1990s):

  • Originated from serendipitous observations: monoamine oxidase inhibitors (MAOIs) and tricyclicals improved mood, leading to the monoamine deficiency hypothesis [1] [10].
  • Limitations included the therapeutic lag and inconsistent evidence of serotonin deficiency in depression (e.g., no consistent alterations in 5-HIAA or SERT binding in meta-analyses) [10].

Neuroplasticity Shift (2000s–Present):

  • Focus shifted to downstream effects of monoamines on synaptic plasticity. The neurotrophic hypothesis emphasized BDNF depletion in stress and restoration by antidepressants [1] [6] [9].
  • Ketamine’s discovery highlighted glutamatergic remodeling as a rapid antidepressant mechanism, independent of monoamines [4].

Circuit-Based Models:

  • Depression is reconceptualized as a connectivity disorder involving prefrontal-amygdala-hippocampal circuits. Antidepressants modulate network activity via:
  • Monoamine-GABA-glutamate interactions (e.g., GASPAMAs inhibit amygdala overactivity) [5] [7].
  • Neuroplasticity enhances top-down prefrontal regulation over limbic structures [7].
  • Future directions include targeting plasticity regulators (e.g., BDNF mimetics, mTOR activators) to accelerate recovery [1] [6].

This synthesis underscores antidepressants as neuromodulators that correct maladaptive plasticity across interconnected neurotransmitter systems, moving beyond reductionist monoamine theories toward integrated circuit-based remediation.

Properties

CAS Number

112568-12-4

Product Name

Antide

IUPAC Name

N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide;acetic acid

Molecular Formula

C84H112ClN17O16

Molecular Weight

1651.3 g/mol

InChI

InChI=1S/C82H108ClN17O14.C2H4O2/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55;1-2(3)4/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111);1H3,(H,3,4)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+;/m1./s1

InChI Key

RHBDDEILKDGLGU-OHURHHEJSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Synonyms

A8802 compound; Antide; iturelix; N-Ac-Nal(1)-4-Cl-Phe(2)-Pal(3)-Nic-Lys(5)-Nic-Lys(6)-Leu(7)-I-Lys(8)-Pro(9)-Ala(10)-NH2; N-Ac-Nal(1)-4-Cl-Phe(2)-Pal(3)-Ser(4)-Nic-Lys(5)-Nic-Lys(6)-Leu(7)-I-Lys(8)-Pro(9)-Ala(10)-NH2; Nal-Lys-GnRH; Nal-Lys-GnRHant; ORF 23541; ORF-23541

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C.CC(=O)O

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CCCCNC(=O)C3=CN=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.